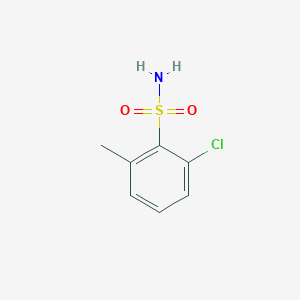![molecular formula C13H12N4O2S B2430339 N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1904230-28-9](/img/structure/B2430339.png)
N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been known for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of compounds similar to “N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” has been reported in the literature. For instance, substituted amine linked and ether linked boronic acid pinacol ester derivatives were prepared by base catalyzed substitution reaction .Molecular Structure Analysis
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The compound “N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” might be involved in various chemical reactions. For example, compounds with a similar structure have been used as bromodomain inhibitors against acute myeloid leukemia .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Oxazole-based derivatives, including our compound of interest, have shown promise as potential anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. These compounds often target specific molecular pathways involved in cancer development .
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have explored its effectiveness against drug-resistant Gram-positive bacteria. The presence of the oxazole ring may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Antiviral Potential
Given the global importance of antiviral drugs, scientists have studied oxazole-based compounds for their antiviral activity. While specific data on our compound is limited, it’s worth investigating its potential against viral infections .
Antifungal Effects
Oxazole derivatives have demonstrated antifungal properties. These compounds may interfere with fungal cell wall synthesis, disrupt membrane integrity, or inhibit fungal enzymes. Our compound could be a candidate for further exploration in this field .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Some oxazole-based molecules exhibit anti-inflammatory effects by modulating inflammatory pathways. Investigating our compound’s impact on inflammation could yield valuable insights .
Antitubercular Activity
Tuberculosis remains a global health challenge. Researchers have explored oxazole derivatives as potential antitubercular agents. Our compound’s structure suggests it may interact with essential mycobacterial enzymes or cell components, making it an interesting candidate for further evaluation .
Feel free to explore more about this compound in scientific literature to stay updated on recent findings! 🌟
Zukünftige Richtungen
Isoxazole derivatives have been known for their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .
Wirkmechanismus
Target of Action
Compounds containing the oxazole and isoxazole moieties have been reported to possess a broad range of biological activities . They have been used in the development of new drugs due to their wide range of chemical and biological properties .
Mode of Action
Compounds containing the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They have been found to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Compounds containing the oxazole and isoxazole moieties have been reported to interact with various enzymes and receptors via numerous non-covalent interactions .
Result of Action
Compounds containing the oxazole and isoxazole moieties have been reported to possess a broad range of biological activities .
Eigenschaften
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-13(14-5-1-2-9-7-15-19-8-9)10-3-4-11-12(6-10)17-20-16-11/h3-4,6-8H,1-2,5H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRXFKPVRXSWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

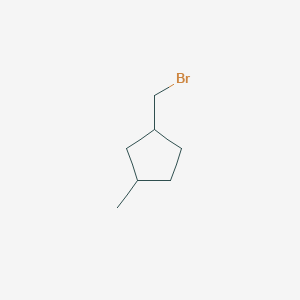
![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)
![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2430267.png)
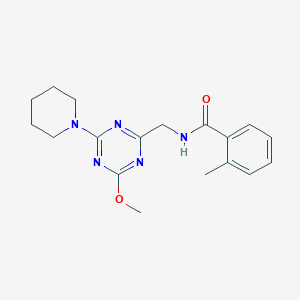

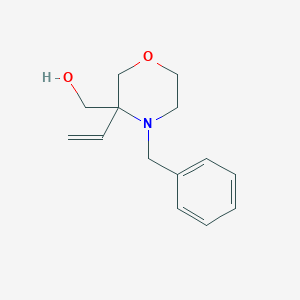
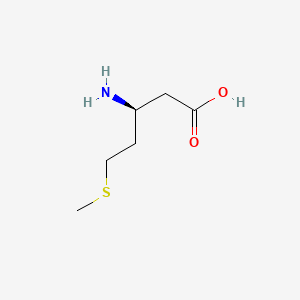

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(Tert-butyl)phenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl ether](/img/structure/B2430274.png)
